(1-Aminoindolizin-2-yl)methanol
Description
(1-Aminoindolizin-2-yl)methanol is a heterocyclic compound featuring an indolizine core substituted with an amino group at position 1 and a hydroxymethyl group at position 2. Indolizine derivatives are notable for their biological activity and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
135522-33-7 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1-aminoindolizin-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c10-9-7(6-12)5-11-4-2-1-3-8(9)11/h1-5,12H,6,10H2 |
InChI Key |
ZUEYSYBONHJUNR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN2C=C1)CO)N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)CO)N |
Synonyms |
2-Indolizinemethanol,1-amino-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Imidazole and Benzimidazole Derivatives
The evidence highlights several imidazole-based methanol/ethanol derivatives (e.g., 2-(5-Nitro-1H-imidazol-1-yl)-ethanol and (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol) . Key differences include:
- Core Structure: (1-Aminoindolizin-2-yl)methanol contains a bicyclic indolizine system, whereas imidazole derivatives (e.g., Imp. D, E, F in ) are monocyclic. The indolizine framework may confer distinct electronic properties and steric effects compared to imidazoles.
- Functional Groups: The amino group in the target compound contrasts with nitro or methyl substituents in imidazole derivatives (e.g., 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol, ). Amino groups typically enhance nucleophilicity and hydrogen-bonding capacity, whereas nitro groups increase electrophilicity.
Table 1: Structural Comparison with Imidazole Derivatives
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